molecular formula C26H28N2O4 B11508652 N,N'-bis(4-methoxybenzyl)-N,N'-dimethylisophthalamide

N,N'-bis(4-methoxybenzyl)-N,N'-dimethylisophthalamide

Cat. No.: B11508652
M. Wt: 432.5 g/mol
InChI Key: NVHKATHNRQKZIT-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide is a chemical compound with the molecular formula C17H21NO2. It is often used as an intermediate in organic synthesis, particularly for the synthesis of compounds containing benzyl structures. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide can be synthesized through a Schiff base condensation reaction of benzaldehyde and N,N-dimethylformamide. The reaction typically involves the following steps:

    Condensation Reaction: Benzaldehyde reacts with N,N-dimethylformamide in the presence of a catalyst to form the Schiff base.

    Reduction: The Schiff base is then reduced to form N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including anti-cancer drugs and hormones.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of photosensitive dyes, ink pigments, and other materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxybenzyl)amine: This compound has a similar structure but lacks the dimethylisophthalamide moiety.

    N,N-bis(4-methoxybenzyl)-N-methylamine: Similar in structure but with a different substitution pattern.

Uniqueness

N,N’-bis(4-methoxybenzyl)-N,N’-dimethylisophthalamide is unique due to its specific substitution pattern and the presence of both methoxybenzyl and dimethylisophthalamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-N,3-N-bis[(4-methoxyphenyl)methyl]-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N2O4/c1-27(17-19-8-12-23(31-3)13-9-19)25(29)21-6-5-7-22(16-21)26(30)28(2)18-20-10-14-24(32-4)15-11-20/h5-16H,17-18H2,1-4H3

InChI Key

NVHKATHNRQKZIT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)C(=O)N(C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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